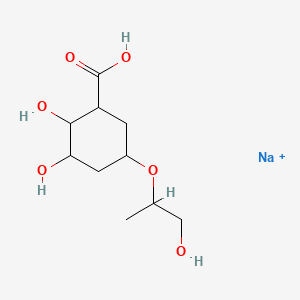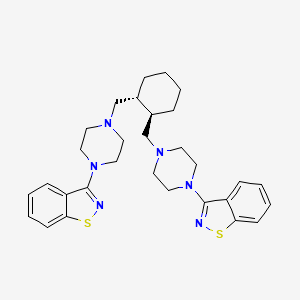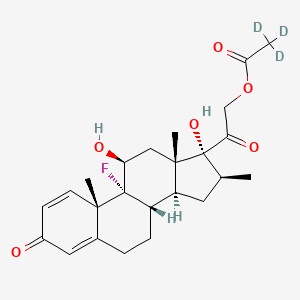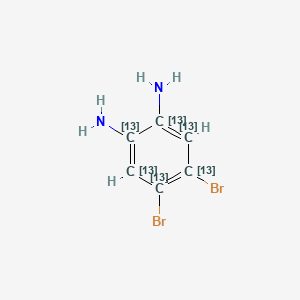
N-(3-Phthalimido-2-(S)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phthalimido-2-(S)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline: is a complex organic compound characterized by its unique structure, which includes a phthalimide group, a hydroxypropyl moiety, a fluorine atom, and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phthalimide core. One common approach is the condensation of phthalic acid or its derivatives with appropriate amines under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) compounds can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms or cellular processes.
Medicine: This compound has potential applications in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific diseases. Its structural features may allow it to interact with biological targets, leading to therapeutic effects.
Industry: In the chemical industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Phthalimide derivatives: These compounds share the phthalimide core but differ in their substituents and functional groups.
Fluoroanilines: Compounds containing fluorine atoms on an aniline ring, which may have similar biological activities.
Morpholinyl compounds: Compounds containing the morpholinyl group, which can have various applications in chemistry and medicine.
Uniqueness: N-(3-Phthalimido-2-(S)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline stands out due to its combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
Molecular Formula |
C21H22FN3O4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[(2S)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2/t15-/m0/s1 |
InChI Key |
UVDYUDNYSNKZRV-HNNXBMFYSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)NC[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O)F |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B15352166.png)

![N-[4-Bromo-3-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B15352183.png)


![2-(Bicyclo[3.1.0]hexane-6-yl)-4-ethoxy-oxazole 4-Carboxylic Acid(endo/exo Mixtures)](/img/structure/B15352200.png)

![5-(4-Morpholino-thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B15352214.png)


